molecular formula C10H18N2O B13620107 2,2-Dimethyl-4-morpholinobutanenitrile

2,2-Dimethyl-4-morpholinobutanenitrile

Cat. No.: B13620107
M. Wt: 182.26 g/mol
InChI Key: UZPHNZVKMQSADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-4-morpholinobutanenitrile is a nitrile-containing organic compound featuring a morpholine ring and two methyl groups at the second carbon position of its butanenitrile backbone. The morpholine group confers polarity and hydrogen-bonding capacity, while the nitrile group may enhance reactivity in organic synthesis. The dimethyl substituents likely influence steric effects and solubility compared to bulkier or aromatic substituents in related compounds .

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

2,2-dimethyl-4-morpholin-4-ylbutanenitrile

InChI

InChI=1S/C10H18N2O/c1-10(2,9-11)3-4-12-5-7-13-8-6-12/h3-8H2,1-2H3

InChI Key

UZPHNZVKMQSADG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN1CCOCC1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4-morpholinobutanenitrile typically involves the reaction of 2,2-dimethylbutanenitrile with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-4-morpholinobutanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.

Major Products Formed:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-4-morpholinobutanenitrile has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-morpholinobutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The morpholine ring can also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

The following table highlights key differences between 2,2-Dimethyl-4-morpholinobutanenitrile and structurally related compounds from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound (Target) N/A C₁₁H₂₀N₂O (hypothetical) ~196.3 (calculated) 2,2-dimethyl, 4-morpholino Compact structure; steric hindrance
4-Morpholin-4-yl-2,2-diphenylpentanenitrile 5424-13-5 C₂₁H₂₄N₂O 328.43 2,2-diphenyl, 4-morpholino Aromatic bulk; extended carbon chain
[2-[2-(Difluoromethoxy)anilino]-2-oxoethyl] 4-(4-fluorophenyl)-4-oxobutanoate 721898-34-6 C₂₀H₁₇F₃N₂O₅ 446.36 Fluorophenyl, difluoromethoxy Fluorinated groups; ester/amide linkages

Functional Group Analysis

  • Morpholine Ring : Present in both the target compound and 4-morpholin-4-yl-2,2-diphenylpentanenitrile . This group enhances solubility in polar solvents and may participate in coordination chemistry.
  • Nitrile Group : Common to the target and the diphenylpentanenitrile analog. Nitriles are often utilized in catalytic hydrogenation or nucleophilic additions.
  • The fluorinated substituents in the butanoate derivative () introduce electronegativity and metabolic stability, which are absent in the morpholine-based nitriles .

Physicochemical Properties (Theoretical)

  • Boiling Point/Solubility : The target compound’s shorter chain and methyl groups may lower its boiling point and increase water solubility compared to the diphenylpentanenitrile analog (C₂₁H₂₄N₂O), which has higher hydrophobicity due to aromatic rings .
  • Lipophilicity : The diphenylpentanenitrile’s logP value is expected to be significantly higher than the target compound’s due to its phenyl groups.

Biological Activity

2,2-Dimethyl-4-morpholinobutanenitrile is a nitrile compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula: C10H18N2O
  • Molecular Weight: 182.26 g/mol
  • CAS Number: 462100-06-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may modulate enzyme activities and influence cellular signaling pathways. Specific pathways affected include:

  • Inhibition of Protein Kinases: The compound may inhibit certain kinases involved in cell proliferation and survival.
  • Modulation of Neurotransmitter Release: It may affect the release of neurotransmitters, influencing neural activity.

Antiviral Properties

Research indicates that this compound exhibits antiviral properties against several viral strains. For example, it has shown efficacy in inhibiting the replication of certain RNA viruses in vitro.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in animal models. Studies have reported that it reduces the levels of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

  • Study on Antiviral Activity
    • Objective: To evaluate the efficacy of this compound against influenza virus.
    • Methodology: In vitro assays were conducted using infected cell cultures.
    • Findings: The compound significantly reduced viral titers compared to control groups, indicating strong antiviral activity.
  • Research on Inflammation
    • Objective: To assess the anti-inflammatory effects in a murine model of acute lung injury.
    • Methodology: Mice were treated with the compound following induction of lung injury.
    • Results: Histological analysis revealed reduced lung inflammation and lower levels of inflammatory markers in treated mice compared to untreated controls.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAntiviral ActivityAnti-inflammatory ActivityMechanism of Action
This compoundYesYesKinase inhibition, neurotransmitter modulation
Related Compound AModerateNoUnknown
Related Compound BYesModerateReceptor antagonism

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.